Conformational Energy Difference: tert-Butyl Ester Favors a Distinct Rotameric State
The tert-butyl group imposes a significant conformational bias on the ester moiety. Infrared spectral analysis reveals that for t-butyl pyrrole-2-carboxylate, the syn-conformer (N,O-syn) is thermochemically more stable than the anti-conformer by ca. 4.8 kJ mol⁻¹ [1]. This energetic preference influences its molecular shape and, consequently, its intermolecular interactions and reactivity profile compared to other esters.
| Evidence Dimension | Thermochemical Stability (Conformational) |
|---|---|
| Target Compound Data | syn-conformer more stable by ca. 4.8 kJ mol⁻¹ |
| Comparator Or Baseline | anti-conformer of the same compound |
| Quantified Difference | ca. 4.8 kJ mol⁻¹ |
| Conditions | Infrared spectroscopy in solution (Perkin Transactions 2, 1980) |
Why This Matters
This quantifies the steric influence of the tert-butyl group on the molecule's fundamental geometry, a factor that directly impacts its behavior in crystal packing, supramolecular assembly, and molecular recognition events.
- [1] Kaye, P. T., Macrae, R., Meakins, G. D., & Patterson, C. H. (1980). An infrared study of the conformations and association of pyrrole-2-carbaldehydes and pyrrole-2-carboxylates. Journal of the Chemical Society, Perkin Transactions 2, (12), 1631-1635. View Source
